
Methyl 1-(2-ethoxy-2-oxoethyl)-2-oxocyclopentane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(2-ethoxy-2-oxoethyl)-2-oxocyclopentane-1-carboxylate is an ester compound characterized by its unique structure, which includes a cyclopentane ring with various functional groups attached. Esters are known for their pleasant odors and are often used in perfumes and flavorings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-ethoxy-2-oxoethyl)-2-oxocyclopentane-1-carboxylate typically involves esterification reactions. One common method is the reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst. For this compound, the specific reactants would be a cyclopentanecarboxylic acid derivative and an ethoxy-oxoethyl alcohol .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions often include elevated temperatures and pressures to accelerate the esterification process. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to enhance the reaction rate .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-ethoxy-2-oxoethyl)-2-oxocyclopentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Methyl 1-(2-ethoxy-2-oxoethyl)-2-oxocyclopentane-1-carboxylate has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Used in the production of fragrances and flavorings due to its pleasant odor
Mechanism of Action
The mechanism of action of Methyl 1-(2-ethoxy-2-oxoethyl)-2-oxocyclopentane-1-carboxylate involves its interaction with various molecular targets. The ester functional group can undergo hydrolysis to form carboxylic acids and alcohols, which can then participate in further biochemical reactions. The specific pathways and targets depend on the context of its use, such as in drug development or industrial applications .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(2-ethoxy-1-methyl-2-oxoethyl)-2-oxocyclohexanecarboxylate
- Methyl 5-methyl-2-oxocyclohexanecarboxylate
- Ethyl 2-oxocycloheptanecarboxylate
Uniqueness
Methyl 1-(2-ethoxy-2-oxoethyl)-2-oxocyclopentane-1-carboxylate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its cyclopentane ring and functional groups make it a versatile compound in various chemical reactions and applications .
Properties
CAS No. |
41301-65-9 |
|---|---|
Molecular Formula |
C11H16O5 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
methyl 1-(2-ethoxy-2-oxoethyl)-2-oxocyclopentane-1-carboxylate |
InChI |
InChI=1S/C11H16O5/c1-3-16-9(13)7-11(10(14)15-2)6-4-5-8(11)12/h3-7H2,1-2H3 |
InChI Key |
OOJIGJITTMIGFA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(CCCC1=O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



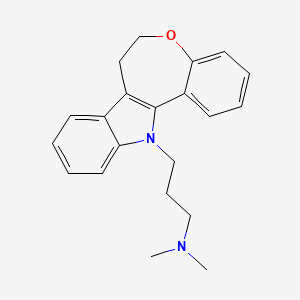
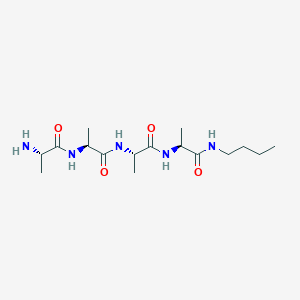

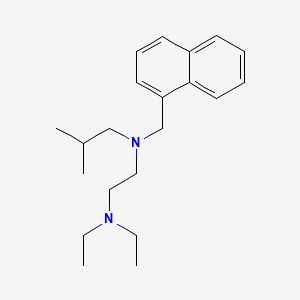

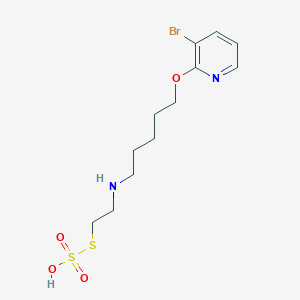
![Bicyclo[3.1.1]hept-2-en-6-ol, 2,7,7-trimethyl-, (1S,5R,6R)-](/img/structure/B14663326.png)
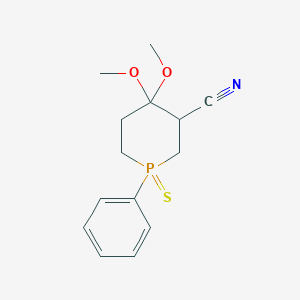


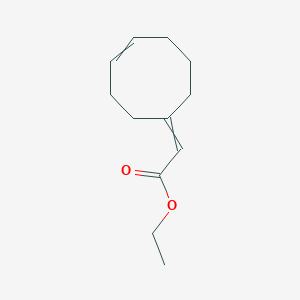
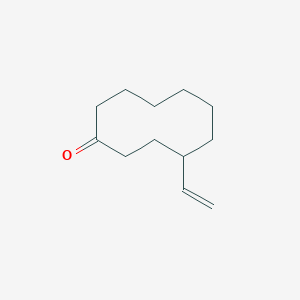
![1-{2-Methyl-5-[(E)-(pyrrolidin-1-yl)diazenyl]benzene-1-sulfonyl}piperidine](/img/structure/B14663365.png)
